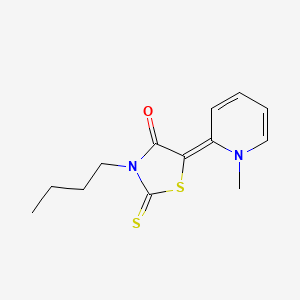
(5Z)-3-butyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-5-(1-methyl-2-pyridinylidene)-2-sulfanylidene-4-thiazolidinone is a dihydropyridine.
Scientific Research Applications
Thiazolidine Derivatives in Medicinal Chemistry
Thiazolidine derivatives, including structures like (5Z)-3-butyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, are significant in medicinal chemistry due to their diverse biological activities. These compounds, characterized by a five-membered ring containing sulfur and nitrogen, have shown potential in various therapeutic areas due to their pharmacological properties. The synthesis of thiazolidine derivatives through methods such as multicomponent reactions and green chemistry has been explored to enhance their pharmacokinetic profiles and therapeutic efficacy. These derivatives have been investigated for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities, making them valuable in drug discovery and development processes (Sahiba et al., 2020).
Synthesis and Biological Potential of Thiazolidin-4-ones
The synthesis of 1,3-thiazolidin-4-one and its derivatives has been a subject of interest due to their significant biological potential. These compounds, including various functionalized analogs like glitazones and rhodanines, have been explored for their therapeutic applications. Their synthesis, dating back to the mid-nineteenth century, has evolved with advancements in synthetic methodologies, including green chemistry approaches. The structural diversity and stability of these derivatives have been linked to their pharmacological importance, showing promise in treating various diseases (Santos et al., 2018).
properties
Molecular Formula |
C13H16N2OS2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-9-15-12(16)11(18-13(15)17)10-7-5-6-8-14(10)2/h5-8H,3-4,9H2,1-2H3/b11-10- |
InChI Key |
OOMBSJIHVPLNSK-KHPPLWFESA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C=CC=CN2C)/SC1=S |
SMILES |
CCCCN1C(=O)C(=C2C=CC=CN2C)SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2C=CC=CN2C)SC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
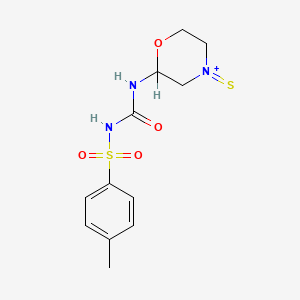
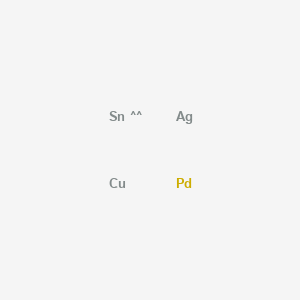
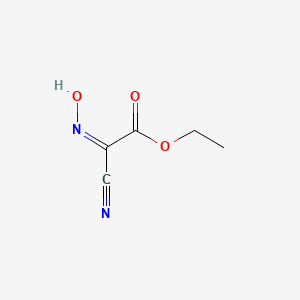
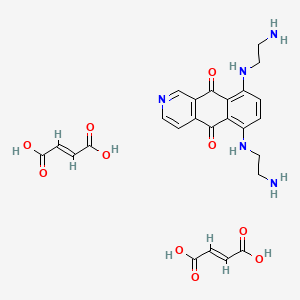
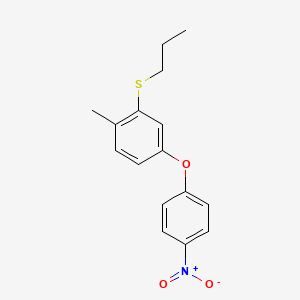
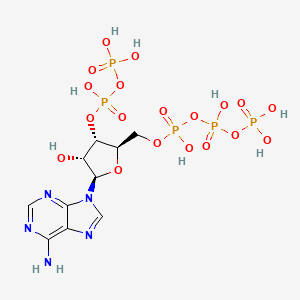
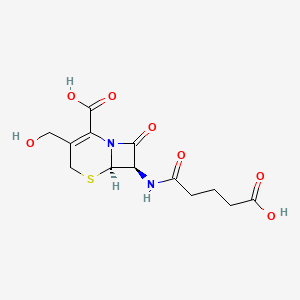
![3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1234933.png)
![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)

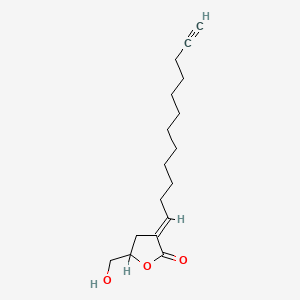

![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)